
N~2~-(Chloroacetyl)-N~2~-(2,6-diethylphenyl)-N-ethyl-N-methylglycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(Chloroacetyl)-N~2~-(2,6-diethylphenyl)-N-ethyl-N-methylglycinamide is a complex organic compound with a unique structure that combines various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2-(Chloroacetyl)-N~2~-(2,6-diethylphenyl)-N-ethyl-N-methylglycinamide typically involves multiple steps. One common method includes the reaction of 2,6-diethylphenylamine with chloroacetyl chloride to form an intermediate, which is then reacted with N-ethyl-N-methylglycine under controlled conditions to yield the final product. The reaction conditions often require the use of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N~2~-(Chloroacetyl)-N~2~-(2,6-diethylphenyl)-N-ethyl-N-methylglycinamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Applications De Recherche Scientifique
N~2~-(Chloroacetyl)-N~2~-(2,6-diethylphenyl)-N-ethyl-N-methylglycinamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which N2-(Chloroacetyl)-N~2~-(2,6-diethylphenyl)-N-ethyl-N-methylglycinamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to alterations in biochemical pathways. The exact mechanism can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Diethylphenylamine: A precursor in the synthesis of N2-(Chloroacetyl)-N~2~-(2,6-diethylphenyl)-N-ethyl-N-methylglycinamide.
Chloroacetyl chloride: Another precursor used in the synthesis.
N-ethyl-N-methylglycine: A related compound with similar structural features.
Uniqueness
N~2~-(Chloroacetyl)-N~2~-(2,6-diethylphenyl)-N-ethyl-N-methylglycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
55883-16-4 |
|---|---|
Formule moléculaire |
C17H25ClN2O2 |
Poids moléculaire |
324.8 g/mol |
Nom IUPAC |
2-(N-(2-chloroacetyl)-2,6-diethylanilino)-N-ethyl-N-methylacetamide |
InChI |
InChI=1S/C17H25ClN2O2/c1-5-13-9-8-10-14(6-2)17(13)20(15(21)11-18)12-16(22)19(4)7-3/h8-10H,5-7,11-12H2,1-4H3 |
Clé InChI |
AMYTYXBDRDIWAA-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=CC=C1)CC)N(CC(=O)N(C)CC)C(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


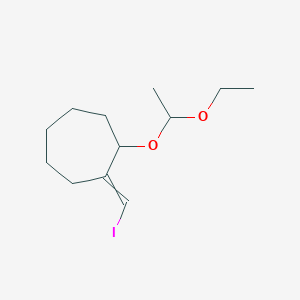
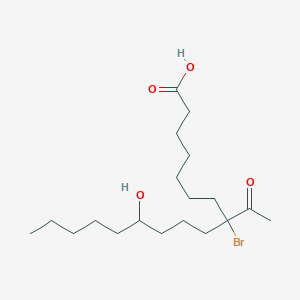
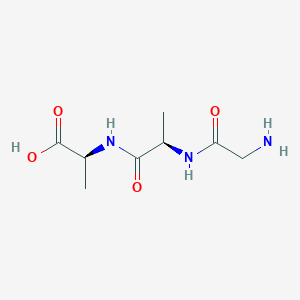

![Methyl [diazo(phenyl)methyl]methylphosphinate](/img/structure/B14625964.png)
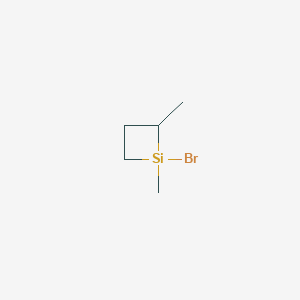
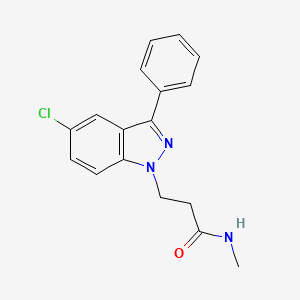

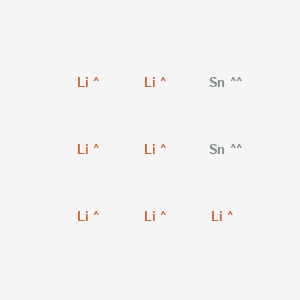
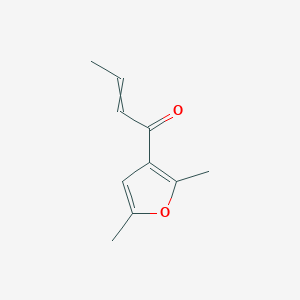
![2-Amino-6-phenyl-3,7-dihydropyrimido[4,5-b][1,4]oxazin-4-one](/img/structure/B14626006.png)
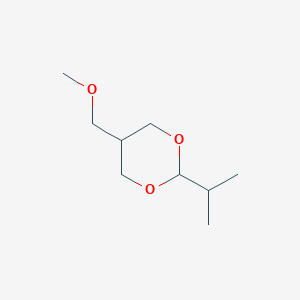
![6,12-Dioxa-9-aza-5-silaspiro[4.7]dodec-2-ene](/img/structure/B14626017.png)

